2-chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride typically involves the reaction of 1-ethylpiperidine with chloroacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding amide and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products can include azides, nitriles, or thioethers.
Hydrolysis: The major products are the corresponding amide and hydrochloric acid.
Scientific Research Applications
2-chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1-methylpiperidin-4-yl)acetamide hydrochloride
- 2-chloro-N-(1-propylpiperidin-4-yl)acetamide hydrochloride
- 2-chloro-N-(1-butylpiperidin-4-yl)acetamide hydrochloride
Uniqueness
2-chloro-N-(1-ethylpiperidin-4-yl)acetamide hydrochloride is unique due to its specific ethyl substitution on the piperidine ring, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for research applications where precise molecular interactions are crucial .
Properties
IUPAC Name |
2-chloro-N-(1-ethylpiperidin-4-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O.ClH/c1-2-12-5-3-8(4-6-12)11-9(13)7-10;/h8H,2-7H2,1H3,(H,11,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYJGXAYNUKJDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.